molecular formula C19H17N3OS B11156663 N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide

N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide

Cat. No.: B11156663
M. Wt: 335.4 g/mol
InChI Key: XRKVPHZYIDATHJ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide is a complex organic compound that features both benzothiazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide typically involves the condensation of 2-aminobenzothiazole with 4-(1H-indol-3-yl)butanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions include oxindole derivatives, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. The indole moiety can intercalate with DNA, affecting gene expression and cell proliferation. These interactions lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanoic acid
  • N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butylamine
  • N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butyl ester

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide is unique due to its specific combination of benzothiazole and indole moieties, which confer distinct biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C19H17N3OS

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C19H17N3OS/c23-18(22-19-21-16-9-3-4-10-17(16)24-19)11-5-6-13-12-20-15-8-2-1-7-14(13)15/h1-4,7-10,12,20H,5-6,11H2,(H,21,22,23)

InChI Key

XRKVPHZYIDATHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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